1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide
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Overview
Description
1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a bromophenyl group, a methylpyridinium group, and a benzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Quaternization of the pyridine ring: The pyridine ring is methylated using methyl iodide to form the pyridinium ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced benzoquinoline derivatives.
Substitution: Formation of substituted benzoquinoline derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide
- 1-(4-Fluorophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide
- 1-(4-Methylphenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide
Uniqueness: 1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN2.HI/c1-28-14-4-6-19(16-28)24-15-22(18-8-11-20(26)12-9-18)25-21-7-3-2-5-17(21)10-13-23(25)27-24;/h2-16H,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWBFSHNVAWDE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Br.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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